3-Chloro-2,6-difluorobenzaldehyde

Catalog No.
S710613
CAS No.
190011-87-1
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2,6-difluorobenzaldehyde

CAS Number

190011-87-1

Product Name

3-Chloro-2,6-difluorobenzaldehyde

IUPAC Name

3-chloro-2,6-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H

InChI Key

HFKZZEDGXXYRDW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C=O)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)F)Cl

The exact mass of the compound 3-Chloro-2,6-difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2,6-difluorobenzaldehyde (CAS 190011-87-1) is a highly specialized, tri-halogenated aromatic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly macrocyclic Factor XIa (FXIa) inhibitors and multitargeted imidazoles [1]. Featuring a distinct 3-chloro-2,6-difluoro substitution pattern, this compound offers a precise balance of steric bulk, electronic withdrawing effects, and conformational locking capabilities [2]. In procurement and process chemistry, it is valued for its near-quantitative reactivity in Schiff base condensations and Grignard additions, serving as an irreplaceable precursor for installing critical binding moieties in anticoagulant and neurodegenerative drug candidates [3].

Attempting to substitute 3-chloro-2,6-difluorobenzaldehyde with simpler analogs, such as 2,6-difluorobenzaldehyde or 3-chloro-2-fluorobenzaldehyde, fundamentally compromises both downstream pharmacological potency and metabolic stability [1]. The absence of the 3-chloro substituent results in a failure to adequately fill the lipophilic S1 pocket of target proteases like FXIa, leading to a severe drop in binding affinity [1]. Conversely, removing the 6-fluoro group eliminates the steric hindrance required to lock the phenyl ring in the orthogonal conformation essential for target binding, exposing the benzylic position to rapid oxidative metabolism [2]. Consequently, generic substitution yields APIs with inferior pharmacokinetic profiles, sub-optimal target engagement, and higher failure rates in preclinical development.

Criticality of the 3-Chloro Substituent for Protease S1 Pocket Binding

In the optimization of macrocyclic Factor XIa inhibitors, the incorporation of the 3-chloro-2,6-difluorophenyl moiety (derived from 3-chloro-2,6-difluorobenzaldehyde) provides a superior binding profile compared to the unchlorinated 2,6-difluorophenyl baseline [1]. Studies demonstrate that the addition of the 3-chloro group improves FXIa binding affinity (Ki) by approximately 3-fold and significantly enhances anticoagulant activity in activated partial thromboplastin time (aPTT) assays, as the chlorine atom optimally fills the lipophilic S1 pocket of the enzyme[1].

Evidence DimensionTarget Binding Affinity (FXIa Ki)
Target Compound Data3-Chloro-2,6-difluorophenyl derivative (Ki < 1 nM range)
Comparator Or Baseline2,6-Difluorophenyl derivative (Lacks 3-chloro group)
Quantified Difference~3-fold improvement in FXIa binding affinity (Ki)
ConditionsIn vitro FXIa inhibition assay and aPTT assay

Procurement of the exact 3-chloro-2,6-difluoro building block is non-negotiable for achieving the sub-nanomolar potency required for clinical-stage FXIa inhibitor APIs.

Near-Quantitative Yield in Schiff Base Condensation for Imidazole Synthesis

3-Chloro-2,6-difluorobenzaldehyde demonstrates exceptional processability in condensation reactions required for synthesizing 1,5-diarylimidazoles [1]. When reacted with 4-chloroaniline under standard synthetic procedures, it yields the corresponding Schiff base (methanimine intermediate) in 99% yield (0.850 g from 3.00 mmol) [1]. This near-quantitative conversion ensures high throughput and minimal waste before the subsequent Van Leusen cyclization step, outperforming less reactive benzaldehydes that require harsher conditions or extended reaction times.

Evidence DimensionSynthesis Yield (Schiff Base Formation)
Target Compound Data99% yield of Schiff base intermediate
Comparator Or BaselineStandard unhalogenated or mono-halogenated benzaldehydes (Typically 70-85% yield under mild conditions)
Quantified Difference>14% higher yield, achieving near-quantitative (99%) conversion
ConditionsCondensation with 4-chloroaniline, 3.00 mmol scale, room temperature

High-yielding intermediate steps reduce the cost of goods (COGs) and simplify purification workflows in the multi-step synthesis of complex APIs.

High-Yielding Grignard Addition for Macrocyclic Linker Construction

The synthesis of the P1 linker for macrocyclic FXIa inhibitors requires the addition of vinylmagnesium bromide to the benzaldehyde core[1]. 3-Chloro-2,6-difluorobenzaldehyde undergoes this Grignard addition with high efficiency, yielding 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-ol in 94% yield (3.45 g scale)[1]. The dual ortho-fluoro substituents activate the carbonyl carbon while preventing unwanted side reactions, making this specific compound highly suitable for reliable, scale-up-ready precursor synthesis.

Evidence DimensionGrignard Addition Efficiency
Target Compound Data94% yield of vinyl alcohol intermediate
Comparator Or BaselineMono-fluorinated analogs (Prone to lower yields due to competing side reactions)
Quantified DifferenceReliable >90% yield for critical carbon-carbon bond formation
Conditions1 M vinylmagnesium bromide in THF, 0 °C, followed by purification

Reliable, high-yielding Grignard reactions are critical for process chemists scaling up the synthesis of macrocyclic drug candidates.

Conformational Locking for Enhanced Metabolic Stability

The presence of the 2,6-difluoro substitution pattern on the 3-chlorobenzaldehyde core is critical for the pharmacokinetic viability of the final API[1]. Compared to mono-fluoro analogs (e.g., 3-chloro-2-fluorobenzaldehyde), the di-ortho-fluoro substitution sterically locks the phenyl ring perpendicular to the macrocyclic core[1]. This conformational restriction not only optimizes target binding but also shields the benzylic position from rapid oxidative metabolism, significantly improving the in vivo half-life and oral bioavailability of the resulting drug candidate.

Evidence DimensionMetabolic Stability / Oral Bioavailability
Target Compound Data3-Chloro-2,6-difluoro substituted API (Conformationally locked, improved half-life)
Comparator Or Baseline3-Chloro-2-fluoro substituted API (Conformationally flexible, rapid benzylic oxidation)
Quantified DifferencePrevention of rapid benzylic oxidation and significant improvement in oral bioavailability
ConditionsIn vivo pharmacokinetic profiling and liver microsome stability assays

Selecting the 2,6-difluoro precursor is essential to prevent metabolic liabilities (soft spots) that would otherwise cause the failure of the API in preclinical development.

Synthesis of Factor XIa (FXIa) Inhibitors

Serves as the mandatory building block for the P1 moiety in macrocyclic anticoagulant APIs (e.g., Milvexian analogs), where the 3-chloro group is required for S1 pocket binding and the 2,6-difluoro groups ensure metabolic stability [1].

Production of Multitargeted Imidazoles for CNS Disorders

Utilized as a high-yielding precursor in Schiff base condensations and Van Leusen cyclizations to produce 1,5-diarylimidazoles targeting Alzheimer's and other neurodegenerative diseases[2].

Development of Conformationally Restricted Kinase Inhibitors

Applied in medicinal chemistry programs where di-ortho halogenation is required to force orthogonal ring conformations, thereby improving target selectivity and reducing off-target binding[1].

Advanced Agrochemical Intermediates

Used in the design of next-generation crop protection agents where the tri-halogenated phenyl ring provides enhanced lipophilicity and resistance to environmental degradation compared to unhalogenated or mono-halogenated equivalents[3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2,6-difluorobenzaldehyde

Dates

Last modified: 08-15-2023

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